Bucromarone
Overview
Description
Bucromarone is a chemical compound with the molecular formula C29H37NO4 . It is used as a cardiac depressant .
Molecular Structure Analysis
The molecular structure of Bucromarone is determined by its molecular formula, C29H37NO4 . The analysis of molecular structures typically involves techniques such as X-ray crystallography and electron diffraction .
Physical And Chemical Properties Analysis
Bucromarone has a molecular weight of 463.608 Da . The physical and chemical properties of a compound can be determined by various factors including its molecular structure and the nature of the chemical bonds it contains .
Scientific Research Applications
Metabolism and Disposition in Animals
- Study Overview : Research conducted by Maurizis et al. (1991) investigated the metabolism and disposition of bucromarone in rats and mice. The study found that more than 90% of administered bucromarone was excreted in bile, with significant metabolism occurring in the liver. This led to a conclusion that bucromarone undergoes extensive metabolism, resulting in potentially pharmacologically active metabolites. The study provides crucial insights into the biodistribution and metabolism of bucromarone in animal models (Maurizis et al., 1991).
Radiolabeled Compound Synthesis
- Study Overview : A study by Nicolas et al. (1986) focused on the synthesis of 14C-bucromarone. The study successfully synthesized 14C-labeled bucromarone succinate and hydrochloride, which are crucial for tracing the drug's distribution and interactions in biological systems. This development aids in understanding the pharmacokinetics and dynamics of bucromarone (Nicolas et al., 1986).
Radiometric Determination in Human Plasma
- Study Overview : Research conducted by Everett et al. (1989) developed a novel method for determining [14C]bucromarone in human plasma. This method, which involved high-performance liquid chromatography, provided a means to quantify bucromarone in plasma samples accurately. This advancement is significant for clinical pharmacokinetic studies of bucromarone (Everett et al., 1989).
properties
IUPAC Name |
2-[4-[3-(dibutylamino)propoxy]-3,5-dimethylbenzoyl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO4/c1-5-7-14-30(15-8-6-2)16-11-17-33-29-21(3)18-23(19-22(29)4)28(32)27-20-25(31)24-12-9-10-13-26(24)34-27/h9-10,12-13,18-20H,5-8,11,14-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGLNTZLBQBOPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=C(C=C(C=C1C)C(=O)C2=CC(=O)C3=CC=CC=C3O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868475 | |
Record name | 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bucromarone | |
CAS RN |
78371-66-1 | |
Record name | Bucromarone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078371661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUCROMARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI688O846T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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